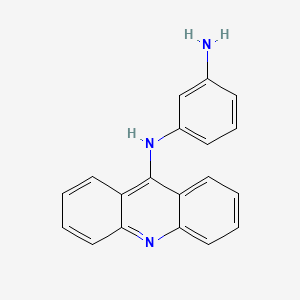![molecular formula C14H30N2O2 B13751440 Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 56760-63-5](/img/structure/B13751440.png)
Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is an organic compound with the molecular formula C14H30N2O2. It is a derivative of decanoic acid and contains an amide group linked to a hydroxyethyl-substituted ethylamine. This compound is known for its surfactant properties and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of decanoic acid with N-(2-aminoethyl)ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process involves:
Activation of Decanoic Acid: Decanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).
Amide Bond Formation: The activated decanoic acid is then reacted with N-(2-aminoethyl)ethanolamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
科学研究应用
Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of personal care products, detergents, and cosmetics due to its surfactant properties.
作用机制
The mechanism of action of Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is primarily related to its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is exploited in various applications, including emulsification, solubilization, and stabilization of colloidal systems.
相似化合物的比较
Similar Compounds
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-: Similar structure with a longer carbon chain, leading to different physical properties.
Hexadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-: Even longer carbon chain, affecting its solubility and surfactant properties.
Lauramide MEA (N-(2-hydroxyethyl)dodecanamide): Commonly used in personal care products, with similar surfactant properties but different chain length.
Uniqueness
Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is unique due to its specific chain length and functional groups, which provide a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications.
属性
CAS 编号 |
56760-63-5 |
|---|---|
分子式 |
C14H30N2O2 |
分子量 |
258.40 g/mol |
IUPAC 名称 |
N-[2-(2-hydroxyethylamino)ethyl]decanamide |
InChI |
InChI=1S/C14H30N2O2/c1-2-3-4-5-6-7-8-9-14(18)16-11-10-15-12-13-17/h15,17H,2-13H2,1H3,(H,16,18) |
InChI 键 |
VBPBYXBHSIGNEL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)NCCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



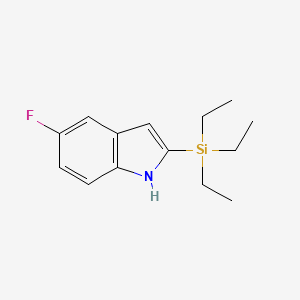
![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)

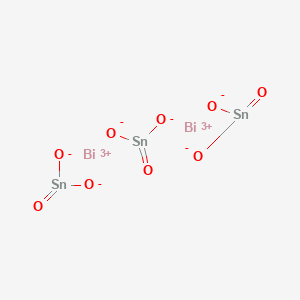
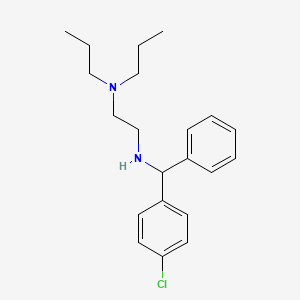
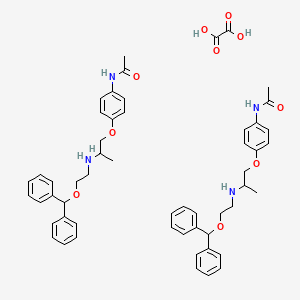
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
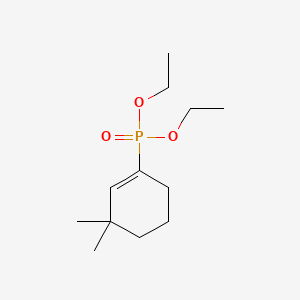

![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)
![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)
